2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the cyclization of benzimidazole derivatives. One common method involves the reaction of 1-allyl-2-aminobenzimidazole with alkyl bromoacetates to form quaternary salts, which are then cyclized to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1-allyl-2-aminobenzimidazole
- 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
- 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H16N4O3/c1-2-11-20-15-5-3-4-6-16(15)21(18(20)19)12-17(23)13-7-9-14(10-8-13)22(24)25/h2-10,19H,1,11-12H2 |
InChI Key |
JNSADBQVHSTMQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.